molecular formula C7H4INO B13675861 3-Iodofuro[2,3-b]pyridine

3-Iodofuro[2,3-b]pyridine

Cat. No.: B13675861
M. Wt: 245.02 g/mol
InChI Key: OYJYMLGUPCSXRR-UHFFFAOYSA-N
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Description

3-Iodofuro[2,3-b]pyridine is a heterocyclic compound that features a fused furan and pyridine ring system with an iodine atom at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodofuro[2,3-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions. For instance, the reaction of 2-halo-3-iodopyridine with terminal alkynes in the presence of a palladium catalyst can yield the desired furo[2,3-b]pyridine structure . Another approach involves the use of sodium borohydride for the reduction and cyclization of suitable precursors .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic synthesis and palladium-catalyzed cross-coupling reactions are likely employed. These methods are scalable and can be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Iodofuro[2,3-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Sodium Borohydride: Employed in reduction reactions.

    Halogenating Agents: Used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted furo[2,3-b]pyridines, while substitution reactions can introduce different functional groups at the iodine position .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Iodofuro[2,3-b]pyridine in biological systems involves its interaction with specific molecular targets. For instance, it has been shown to bind to serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2), disrupting key cellular signaling pathways . This disruption can lead to the inhibition of cancer cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

3-Iodofuro[2,3-b]pyridine can be compared with other furo[2,3-b]pyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C7H4INO

Molecular Weight

245.02 g/mol

IUPAC Name

3-iodofuro[2,3-b]pyridine

InChI

InChI=1S/C7H4INO/c8-6-4-10-7-5(6)2-1-3-9-7/h1-4H

InChI Key

OYJYMLGUPCSXRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)OC=C2I

Origin of Product

United States

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